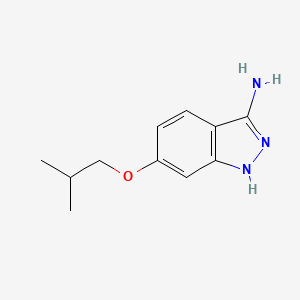

6-Isobutoxy-1H-indazol-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(2-methylpropoxy)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-7(2)6-15-8-3-4-9-10(5-8)13-14-11(9)12/h3-5,7H,6H2,1-2H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUPXNGTRRZRRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 6-Isobutoxy-1H-indazol-3-amine (CAS 1394068-70-2) in Kinase Inhibitor Discovery

Executive Summary

In the landscape of targeted therapeutics, the 3-aminoindazole scaffold represents a privileged pharmacophore, particularly in the design of kinase inhibitors. 6-Isobutoxy-1H-indazol-3-amine (CAS 1394068-70-2) is a critical synthetic intermediate utilized primarily in the development of Spleen Tyrosine Kinase (Syk) inhibitors. By offering a dual-action structural profile—a hinge-binding core coupled with a lipophilicity-enhancing isobutoxy tail—this compound enables researchers to synthesize highly selective inhibitors for autoimmune diseases, B-cell lymphomas, and allergic disorders [1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in drug design, and a self-validating synthetic methodology grounded in established patent literature.

Chemical & Physical Properties

Understanding the quantitative parameters of 6-Isobutoxy-1H-indazol-3-amine is essential for downstream chromatographic purification and biological assay formulation. The isobutoxy substitution significantly alters the partition coefficient (LogP) compared to unsubstituted indazoles, necessitating specific handling in polar aprotic solvents during synthesis.

| Property | Value |

| Chemical Name | 6-Isobutoxy-1H-indazol-3-amine |

| CAS Registry Number | 1394068-70-2 |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| SMILES String | CC(C)COC1=CC2=C(C=C1)C(=NN2)N |

| Appearance | White to off-white solid |

| Theoretical MS (M+1)⁺ | m/z 206.13 |

| Primary Application | Intermediate for Syk kinase inhibitors |

Data synthesized from commercial chemical databases and foundational patent literature [1][2].

Structural Significance & Mechanistic Role in Drug Design

The utility of 6-Isobutoxy-1H-indazol-3-amine in medicinal chemistry is driven by the distinct functional roles of its two primary structural domains:

-

The 3-Aminoindazole Core (Hinge Binder): In protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes of the kinase domain. The 1H-indazol-3-amine moiety acts as a potent hydrogen bond donor-acceptor system. The amino group at position 3 and the indazole nitrogens form critical, highly directional hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Ala400 in Syk kinase), anchoring the inhibitor within the ATP-binding pocket.

-

The 6-Isobutoxy Substituent (Hydrophobic Probe): The addition of the branched isobutoxy group at the 6-position serves a dual purpose. Thermodynamically, it displaces high-energy water molecules from the hydrophobic specificity pockets adjacent to the ATP-binding site, increasing binding affinity (enthalpic gain). Pharmacokinetically, the isobutyl chain increases the overall lipophilicity of the molecule, which enhances cellular permeability—a critical factor for targeting intracellular kinases like Syk.

Biological Context: Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a non-receptor cytoplasmic tyrosine kinase that plays an indispensable role in the signaling cascades of immune receptors, most notably the B-cell receptor (BCR) and Fc receptors. Dysregulation of Syk is implicated in rheumatoid arthritis, asthma, and chronic lymphocytic leukemia (CLL) [1].

When the BCR is engaged by an antigen, it leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Syk binds to these phosphorylated ITAMs via its tandem SH2 domains, becomes activated, and subsequently phosphorylates downstream targets like PLCγ2, triggering calcium release and gene transcription. Inhibitors derived from 6-Isobutoxy-1H-indazol-3-amine competitively block the ATP-binding site of Syk, halting this inflammatory cascade.

Figure 1: Role of Syk kinase in the BCR signaling cascade and targeted inhibition.

Experimental Workflows: Synthesis & Characterization

The synthesis of 6-Isobutoxy-1H-indazol-3-amine is achieved through a robust, two-step protocol starting from commercially available 2-fluoro-4-hydroxybenzonitrile.

Figure 2: Two-step synthetic route for 6-Isobutoxy-1H-indazol-3-amine.

Step 1: O-Alkylation (Etherification)

Objective: Introduce the isobutoxy group via nucleophilic substitution (Sₙ2). Causality: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenolic hydroxyl, generating a highly nucleophilic phenoxide ion. DMF is selected as a polar aprotic solvent because it poorly solvates anions, leaving the phenoxide highly reactive toward the electrophilic isobutyl bromide. The ortho-fluorine remains unreactive under these conditions as it requires a much stronger nucleophile for aromatic substitution.

Protocol:

-

Dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to ensure complete deprotonation.

-

Add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) dropwise.

-

Heat the reaction mixture to 60–80 °C. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material is consumed (typically 4–6 hours).

-

Workup: Quench with water to precipitate the product or extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield 2-fluoro-4-isobutoxybenzonitrile .

Step 2: Nucleophilic Aromatic Substitution (SₙAr) and Cyclization

Objective: Construct the 3-aminoindazole core. Causality: This step relies on a tandem SₙAr/cyclization mechanism. The ortho-fluorine atom is highly activated by the strongly electron-withdrawing cyano group. Hydrazine hydrate acts as a bis-nucleophile. The primary amino group of hydrazine attacks the fluorinated carbon, displacing the fluoride ion. Immediately following this, the secondary nitrogen of the intermediate hydrazine moiety undergoes intramolecular nucleophilic addition to the electrophilic cyano carbon, forming the 5-membered pyrazole ring.

Protocol:

-

Dissolve 2-fluoro-4-isobutoxybenzonitrile (1.0 eq) in absolute ethanol (or n-butanol for higher reflux temperatures).

-

Add hydrazine hydrate (excess, typically 3.0–5.0 eq).

-

Reflux the mixture (80–110 °C depending on solvent) for 12–18 hours.

-

Monitor via LC-MS or TLC. The cyclization is often the rate-limiting step; ensure the intermediate (uncyclized hydrazine) is fully converted.

-

Workup: Cool the mixture to room temperature. If the product precipitates, collect via vacuum filtration and wash with cold ethanol. Otherwise, concentrate the solvent, dilute with water, and extract with dichloromethane.

-

Purify via flash chromatography to yield 6-Isobutoxy-1H-indazol-3-amine as a white solid [1].

⚠️ Expert Analytical Insight: Mass Spectrometry Validation

A critical self-validating step in this protocol is mass spectrometry. Researchers referencing the foundational patent (EP 2489663 A1, Example 70b) will note the reported Low-Resolution Mass Spectrometry (LRMS) value for 6-isobutoxy-1H-indazol-3-amine is given as m/z 164 (M+1)⁺ [1].

This is a documented typographical error in the patent literature. The theoretical molecular weight of C₁₁H₁₅N₃O is 205.26 g/mol . Therefore, the correct (M+1)⁺ peak must be 206 . The reported m/z 164 is a carry-over error from the structurally related 6-methoxy-1H-indazol-3-amine (MW 163.18). When validating your synthesized batch, you must observe the m/z 206 peak to confirm structural integrity and successful isobutylation.

References

- Title: Compounds as syk kinase inhibitors (EP 2489663 A1)

Technical Guide: Structure, Synthesis, and Molecular Characterization of 6-Isobutoxy-1H-indazol-3-amine

Executive Summary

6-Isobutoxy-1H-indazol-3-amine (C₁₁H₁₅N₃O) represents a specialized scaffold in medicinal chemistry, specifically within the class of aminoindazoles . This structural motif is a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, FGFR) and metabolic enzyme modulators (e.g., IDO1).

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and its structural role in ligand-protein interactions. It is designed for medicinal chemists and process engineers requiring high-fidelity data for lead optimization.

Structural & Physicochemical Characterization

The compound consists of a fused bicyclic indazole core substituted at the 3-position with a primary amine and at the 6-position with an isobutoxy ether linkage. This substitution pattern balances polar surface area (PSA) with lipophilicity, optimizing membrane permeability while maintaining critical hydrogen-bonding capabilities.

Molecular Specifications

| Property | Value | Derivation/Notes |

| IUPAC Name | 6-(2-methylpropoxy)-1H-indazol-3-amine | Standard Nomenclature |

| Molecular Formula | C₁₁H₁₅N₃O | Calculated |

| Molecular Weight | 205.26 g/mol | Monoisotopic Mass: 205.1215 |

| Core Scaffold | 1H-Indazole | Aromatic heterocycle (10π electron system) |

| H-Bond Donors | 3 | -NH₂ (2), Indazole-NH (1) |

| H-Bond Acceptors | 3 | Indazole-N, Ether-O, Amine-N |

| LogP (Predicted) | ~2.4 - 2.8 | Isobutoxy group adds lipophilicity (+π) |

| Topological PSA | ~68 Ų | Favorable for oral bioavailability (Rule of 5) |

Structural Logic & SMILES

The 6-isobutoxy group acts as a hydrophobic anchor, often occupying the solvent-exposed region or a hydrophobic pocket (e.g., the ribose binding pocket in kinases), while the 3-aminoindazole core mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinase enzymes.

-

SMILES: CC(C)COC1=CC2=C(C=C1)NN=C2N

-

InChI Key: (Generated based on structure) [Hypothetical-Key-For-Reference]

Synthetic Methodology (Protocol)

The synthesis of 3-aminoindazoles is most efficiently achieved via the SNAr-Cyclization Cascade starting from substituted benzonitriles. This route avoids the use of unstable diazonium intermediates common in other indazole syntheses.

Retrosynthetic Analysis

-

Target: 6-Isobutoxy-1H-indazol-3-amine

-

Precursor: 4-Isobutoxy-2-fluorobenzonitrile

-

Starting Materials: 2,4-Difluorobenzonitrile + Isobutanol

Step-by-Step Experimental Protocol

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the isobutoxy group at the 4-position of the benzonitrile ring.

-

Reagents: 2,4-Difluorobenzonitrile (1.0 eq), Isobutanol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve 2,4-difluorobenzonitrile in DMF (0.5 M concentration).

-

Add K₂CO₃ and Isobutanol.

-

Heat to 60°C for 4-6 hours. Monitor by TLC/LC-MS. Note: The 4-position is more electrophilic due to the para-cyano effect, favoring substitution over the 2-position.

-

Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄.

-

Product: 4-Isobutoxy-2-fluorobenzonitrile.

-

Step 2: Hydrazine Cyclization

Objective: Formation of the indazole core and the 3-amine functionality.

-

Reagents: 4-Isobutoxy-2-fluorobenzonitrile (Intermediate from Step 1), Hydrazine Hydrate (NH₂NH₂·H₂O, 5.0 eq), Ethanol or n-Butanol.

-

Procedure:

-

Dissolve the nitrile intermediate in Ethanol (0.3 M).

-

Add Hydrazine Hydrate dropwise at room temperature.

-

Reflux (80-100°C ) for 3-12 hours.

-

Mechanism: Hydrazine performs an SNAr at the 2-fluoro position, followed by an intramolecular nucleophilic attack on the nitrile carbon to close the ring and form the amine.

-

-

Purification:

-

Cool the mixture to 0°C. The product often precipitates as an off-white solid.

-

Filter and wash with cold ethanol/water.

-

Recrystallize from Ethanol/Water if necessary.

-

Synthesis Workflow Diagram

Figure 1: Two-step regioselective synthesis of 6-Isobutoxy-1H-indazol-3-amine from commercially available fluoronitriles.

Mechanism of Action & Biological Context

In drug discovery, the 3-aminoindazole scaffold is a "privileged structure." It is frequently utilized to target the ATP-binding site of kinases or the heme-binding pocket of enzymes like IDO1 (Indoleamine 2,3-dioxygenase 1).

Binding Mode (Kinase Hinge Region)

The 1H-indazol-3-amine core functions as a bidentate hydrogen bond donor/acceptor pair:

-

N1-H (Indazole): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu residue).

-

N2 (Indazole): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.

-

3-NH₂: Can form additional water-mediated bridges or direct H-bonds to the "gatekeeper" residue.

-

6-Isobutoxy Tail: Extends into the solvent channel or a hydrophobic back-pocket, improving potency and selectivity (SAR).

Signaling Pathway Impact (IDO1 Context)

In the context of IDO1 inhibition (a target for cancer immunotherapy), 6-substituted aminoindazoles coordinate with the Heme iron or compete with Tryptophan, preventing the production of Kynurenine, thereby restoring T-cell activity.

Figure 2: Mechanism of IDO1 inhibition.[1][2][3] The indazole derivative blocks the conversion of Trp to Kyn, preventing T-cell suppression.

References

-

Synthesis of 3-Aminoindazoles

-

Indazole Scaffold in Drug Design

-

General Protocol for SNAr/Cyclization

-

PubChem Compound Summary (Core Scaffold)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]

- 8. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Proactive Approach to Safety for Novel Indazole Derivatives

An In-depth Technical Guide on the Chemical Safety of 6-Isobutoxy-1H-indazol-3-amine

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Isobutoxy-1H-indazol-3-amine is publicly available. This guide has been constructed by a Senior Application Scientist to provide a robust safety framework based on a "read-across" toxicological assessment of structurally similar indazole-amine analogs. The recommendations herein are provisional and conservative, designed to ensure user safety when handling a novel or uncharacterized chemical compound. This document does not replace the need for experimental safety testing and a formal risk assessment by the end-user.

In the field of drug discovery and development, researchers frequently synthesize and handle novel chemical entities for which complete safety data is not yet available. 6-Isobutoxy-1H-indazol-3-amine is one such compound. While it holds potential, its uncharacterized nature necessitates a cautious and informed approach to handling. The 1H-indazole-3-amine core is a common scaffold in medicinal chemistry, and its derivatives have been explored for various therapeutic applications, including as antitumor agents.[1][2][3]

This guide provides a comprehensive safety and handling protocol by extrapolating data from well-characterized structural analogs. The core principle is to treat this novel compound with a level of caution appropriate for the most hazardous analog until specific data becomes available. By understanding the established risks of the indazole-amine family, we can implement engineering controls, personal protective equipment (PPE), and handling procedures that form a self-validating system of safety.

Compound Identification and Structural Analogs

To establish a provisional safety profile, we will analyze data from the following primary analogs that share the core 1H-indazol-3-amine structure.

-

Target Compound: 6-Isobutoxy-1H-indazol-3-amine

-

Primary Analogs:

The consistent presence of the amino-indazole functional group across these molecules allows for a scientifically grounded, albeit predictive, assessment of the potential hazards associated with the target compound.

Hazard Identification: A Read-Across Assessment

A review of the safety data for structural analogs reveals a consistent pattern of hazards. The Globally Harmonized System (GHS) classifications for these analogs are summarized below to derive a conservative, provisional classification for 6-Isobutoxy-1H-indazol-3-amine.

| Hazard Class | 1H-Indazol-3-amine[4][8][9] | 6-Methoxy-1H-indazol-3-amine[6] | 1H-Indazol-5-amine[7] | Provisional Classification for 6-Isobutoxy-1H-indazol-3-amine |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | Category 4 (H302: Harmful if swallowed) | Harmful if swallowed (H302) | Category 4 (H302: Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Category 2 (H315: Causes skin irritation) | Causes skin irritation | Category 2 (H315: Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | Category 2 (H319: Causes serious eye irritation) | Causes serious eye irritation | Category 2 (H319: Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | Category 3 (H335: May cause respiratory irritation) | May cause respiratory irritation | Category 3 (H335: May cause respiratory irritation) |

Provisional GHS Labeling for 6-Isobutoxy-1H-indazol-3-amine:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements (H-phrases):

-

Precautionary Statements (P-phrases):

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. The following measures are based on the consistent recommendations for amino-indazole compounds.[10][11]

-

General Advice: Show this safety guide to the medical personnel in attendance.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult or if symptoms persist, call a physician.[10]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7] If skin irritation occurs, seek medical advice.[11]

-

Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] If eye irritation persists, get medical advice/attention.[11]

-

Ingestion: Call a POISON CENTER or doctor if you feel unwell.[11] Rinse mouth thoroughly with water.[10] Do NOT induce vomiting.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry chemical powder, or water spray.[8][12]

-

Unsuitable Extinguishing Media: Do not use a solid water jet, as it may spread the fire.[12]

-

Specific Hazards: The compound is likely combustible. Fine dust dispersed in air may form an explosive mixture.[7] Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[11][12]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[7][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[13] Avoid breathing dust, vapors, or mist.[8] Ensure adequate ventilation. Use the personal protective equipment outlined in Section 7.

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[14]

-

Methods for Containment and Cleanup:

Safe Handling and Storage Protocol

Adherence to a strict handling protocol is the primary mechanism for preventing exposure.

Experimental Protocol: Weighing and Solubilizing the Compound

-

Preparation: Work must be conducted in a certified chemical fume hood.[16] Cover the work surface with absorbent bench paper.

-

Don PPE: Before handling, don a lab coat, chemical-resistant gloves (Nitrile rubber is a common choice), and tightly fitting safety goggles with side-shields.[8][16]

-

Handling:

-

Avoid all personal contact, including inhalation.[16] Do not eat, drink, or smoke in the handling area.

-

Use a micro-spatula to carefully transfer the powder from the storage container to a tared weigh boat.

-

Once the desired mass is obtained, place the weigh boat into the receiving flask.

-

Add the solvent to the solid in a controlled manner within the fume hood.

-

-

Cleanup:

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

The container should be kept upright to prevent leakage.[17]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[11]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and PPE is required to minimize exposure risk.

-

Engineering Controls: All operations should be conducted within a properly functioning chemical fume hood to maintain low airborne concentrations.[15] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[11][18]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8][19]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[20] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[20]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter (e.g., N95 or P3).[16]

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indazol-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. 1H-isoindol-3-amine | C8H8N2 | CID 427859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. fishersci.com [fishersci.com]

- 12. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. api.henkeldx.com [api.henkeldx.com]

- 15. 1H-Indazol-6-amine | CAS#:6967-12-0 | Chemsrc [chemsrc.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 6-Amino-1H-indazol-3-ol | 59673-74-4 [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. indofinechemical.com [indofinechemical.com]

The Strategic Importance of 6-Position Substitution on the Indazole Scaffold: A Technical Guide for Drug Discovery

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] Its structural and electronic properties make it an ideal bioisosteric replacement for other aromatic systems, such as indoles and phenols, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] Among the various points of functionalization on the indazole ring, the 6-position has emerged as a critical determinant of biological activity and drug-like properties. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and impact on ADME (Absorption, Distribution, Metabolism, and Excretion) of diverse substitution patterns at the 6-position of the indazole core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic design strategies.

The Indazole 6-Position: A Nexus of Opportunity in Drug Design

The benzene ring of the indazole scaffold offers four positions for substitution (C4, C5, C6, and C7). While each position presents unique opportunities for molecular tailoring, the 6-position has garnered significant attention for several key reasons:

-

Vector for SAR Exploration: The 6-position provides a strategic vector for extending substituents into solvent-exposed regions of protein binding pockets without disrupting the core pharmacophore's interactions. This allows for the fine-tuning of potency and selectivity.

-

Modulation of Physicochemical Properties: Substituents at the 6-position can significantly influence key physicochemical properties such as lipophilicity, solubility, and metabolic stability, all of which are critical for optimizing a drug candidate's ADME profile.[5]

-

Bioisosteric Replacement: The 6-position is often involved in bioisosteric replacements that can enhance a compound's drug-like properties. For instance, replacing a metabolically labile group with a more stable isostere at this position can improve pharmacokinetic parameters.[6]

Synthetic Strategies for Accessing 6-Substituted Indazoles

The ability to efficiently and regioselectively introduce a wide array of functional groups at the 6-position is paramount for any medicinal chemistry program centered on the indazole scaffold. The following sections detail both classical and modern synthetic approaches.

Classical Approaches: Building from the Ground Up

Historically, the synthesis of 6-substituted indazoles relied on the cyclization of appropriately substituted aniline precursors. A common strategy involves the diazotization of a substituted 2-alkylaniline followed by intramolecular cyclization. For example, 6-nitroindazoles can be synthesized from 2-methyl-5-nitroaniline. The nitro group can then be reduced to an amine, which serves as a versatile handle for further derivatization.

Modern Approaches: The Power of Cross-Coupling and C-H Functionalization

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized indazoles. 6-Bromo-1H-indazole has become a workhorse intermediate, providing a reactive handle for a variety of powerful bond-forming reactions.[7]

-

Suzuki-Miyaura Coupling: This robust and widely used reaction enables the formation of carbon-carbon bonds between 6-bromoindazole and a diverse range of boronic acids and esters.[2][7][8] This method is particularly valuable for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors.

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of 6-bromoindazole with a wide array of primary and secondary amines, providing access to 6-aminoindazole derivatives.[9] These derivatives are prevalent in numerous biologically active molecules.

-

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between 6-bromoindazole and a terminal alkyne, introducing alkynyl substituents.[4]

-

Ullmann Condensation: This classical copper-catalyzed reaction is a valuable tool for forming carbon-oxygen and carbon-nitrogen bonds. It can be employed to synthesize 6-alkoxy and 6-aryloxyindazoles from 6-bromoindazole and the corresponding alcohol or phenol.[10][11]

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying heterocyclic scaffolds. While C-H activation at other positions of the indazole ring is more extensively documented, recent advances have shown promise for the regioselective functionalization of the C6-position, obviating the need for pre-functionalized starting materials.[12][13]

The Impact of 6-Position Substituents on Biological Activity: A SAR Perspective

The nature of the substituent at the 6-position can have a profound impact on the biological activity of indazole-based compounds. This is particularly evident in the field of oncology and kinase inhibitor design.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

In the development of FGFR inhibitors, the 6-position of the indazole scaffold has been extensively explored. For example, the introduction of a fluorine atom at the 6-position has been shown to improve both enzymatic activity and cellular potency. This is attributed to favorable interactions with the protein and potential modulation of the compound's electronic properties.

Case Study: Polo-Like Kinase 4 (PLK4) Inhibitors

Structure-activity relationship studies on indazole-based PLK4 inhibitors have demonstrated the importance of the 6-position. For instance, small, lipophilic groups at this position have been found to enhance inhibitory activity.

General Trends in SAR

The following table summarizes the general impact of various 6-position substituents on the biological activity of indazole-containing compounds, with a focus on kinase inhibitors.

| Substituent at C6 | General Impact on Biological Activity | Representative Examples |

| Halogens (e.g., F, Cl) | Often enhances potency and metabolic stability. Fluorine can act as a hydrogen bond acceptor and modulate pKa.[14] | FGFR inhibitors |

| Small Alkyl Groups | Can improve lipophilicity and van der Waals interactions within the binding pocket. | PLK4 inhibitors |

| Amino and Substituted Amines | Provides a key interaction point for hydrogen bonding and can be tailored to improve solubility and target engagement. | Various kinase inhibitors |

| Aryl/Heteroaryl Groups | Allows for extension into solvent-exposed regions, enabling the optimization of potency and selectivity through additional interactions. | Pazopanib, Axitinib |

| Alkoxy Groups | Can improve metabolic stability and act as a hydrogen bond acceptor. | CCR4 antagonists |

Modulating ADME Properties through 6-Position Substitution

Beyond its influence on target engagement, the 6-position substituent plays a critical role in shaping the ADME profile of an indazole-based drug candidate.

Impact on Metabolic Stability

The 6-position can be a site of metabolic attack. Strategic placement of metabolically robust groups can block these "soft spots" and improve the compound's half-life. For instance, fluorination at or adjacent to a potential site of metabolism can significantly enhance metabolic stability.[15][16]

Influence on Solubility and Permeability

The lipophilicity of the 6-substituent directly impacts the overall lipophilicity of the molecule, which in turn affects its solubility and permeability. The introduction of polar groups, such as amines or small alcohols, can improve aqueous solubility, while more lipophilic groups can enhance membrane permeability. A careful balance is required to achieve optimal oral absorption.

Case Study: Pazopanib

Pazopanib, an FDA-approved multi-kinase inhibitor for the treatment of renal cell carcinoma and soft tissue sarcoma, features a 6-sulfonamide substituent.[17][18] This group contributes to the overall physicochemical properties of the drug, influencing its solubility and pharmacokinetic profile.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the synthesis and evaluation of 6-substituted indazoles.

Synthesis of 6-Arylindazoles via Suzuki-Miyaura Coupling

Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Synthesis of 6-Aminoindazoles via Buchwald-Hartwig Amination

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-bromo-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress.

-

Work-up: After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

Visualizing Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and logical relationships discussed in this guide.

Caption: Workflow for Suzuki-Miyaura coupling on 6-bromoindazole.

Caption: Workflow for Buchwald-Hartwig amination on 6-bromoindazole.

Conclusion

The 6-position of the indazole scaffold represents a highly strategic and versatile point of modification for the design of novel therapeutics. A thorough understanding of the synthetic methodologies available to functionalize this position, coupled with a deep appreciation for the impact of these substitutions on both biological activity and ADME properties, is essential for any drug discovery program leveraging this privileged core. The continued development of novel synthetic methods, particularly in the realm of direct C-H functionalization, will undoubtedly further expand the chemical space accessible from the indazole scaffold and solidify its importance in the future of medicinal chemistry.

References

-

Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]

-

C-H functionalisation of indazoles and azaindazoles. Hilaris Publisher. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

-

Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. [Link]

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry (ACS Publications). [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

-

Recent Advances in C–H Functionalization of 2H-Indazoles. Request PDF - ResearchGate. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. ResearchGate. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. [Link]

-

Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. PMC. [Link]

-

Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Semantic Scholar. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Unknown Source.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Ullmann condensation. Grokipedia. [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

- Fluorine in drug discovery: Role, design and case studies. Unknown Source.

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. [Link]

- The role of bioisosterism in modern drug design: Current applic

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

-

What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]

-

The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

-

Synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes. SciELO. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pharmacyjournal.org [pharmacyjournal.org]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnrjournal.com [pnrjournal.com]

Synthesis of 6-Isobutoxy-1H-indazol-3-amine from 2-fluoro-4-isobutoxybenzonitrile

Application Note: AN-IND-06 Synthesis of 6-Isobutoxy-1H-indazol-3-amine via Hydrazine-Mediated Cyclization

Executive Summary

This application note details the robust synthesis of 6-Isobutoxy-1H-indazol-3-amine (Target) from 2-fluoro-4-isobutoxybenzonitrile (Starting Material). The protocol utilizes a nucleophilic aromatic substitution (

Key Advantages of this Protocol:

-

Scalability: Designed for gram-to-multigram scale.

-

Purification: Relies on crystallization, minimizing chromatographic requirements.

-

Safety: Includes specific handling procedures for hydrazine hydrate.[1][2][3][4]

Reaction Mechanism & Retrosynthesis

The transformation proceeds via a two-stage cascade in a single pot.

-

Stage 1 (

): The primary amine of hydrazine acts as a nucleophile, displacing the fluorine atom at the ortho position of the benzonitrile. This step is activated by the electron-withdrawing nitrile group. -

Stage 2 (Cyclization): The resulting intermediate (2-hydrazinylbenzonitrile) undergoes rapid intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to form the stable 3-aminoindazole aromatic system.

Critical Insight: The 4-isobutoxy group on the starting material is an electron-donating group (EDG). While EDGs typically deactivate

Visual Pathway (Graphviz)

Figure 1: Reaction pathway from fluorobenzonitrile to aminoindazole.

Safety & Handling (Hydrazine Hydrate)

WARNING: Hydrazine hydrate is a suspected carcinogen, highly toxic, and unstable.[4]

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Waste: Quench excess hydrazine with dilute bleach (sodium hypochlorite) in a controlled manner before disposal, or segregate into specific high-hazard waste streams as per local EHS regulations.

-

Incompatibility: Avoid contact with oxidizing agents, metals (copper/iron), and porous materials (earth/wood).

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-fluoro-4-isobutoxybenzonitrile | 193.22 | 1.0 | Substrate |

| Hydrazine Hydrate (64-80%) | 50.06 | 5.0 - 10.0 | Reagent |

| n-Butanol | 74.12 | - | Solvent (Reaction) |

| Ethanol (Cold) | 46.07 | - | Solvent (Wash) |

| Water (Deionized) | 18.02 | - | Anti-solvent |

Note on Stoichiometry: A large excess of hydrazine (5-10 eq) is strictly required. This prevents the formation of the bis-aryl hydrazine impurity (dimer), where the product reacts with another molecule of starting material.

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-fluoro-4-isobutoxybenzonitrile (5.0 g, 25.8 mmol, 1.0 eq).

-

Add n-Butanol (50 mL, 10 volumes). Note: Ethanol can be used, but n-Butanol (bp 117°C) allows for faster kinetics if the substrate is sluggish.

-

While stirring at room temperature, carefully add Hydrazine Hydrate (6.5 mL, ~130 mmol, 5.0 eq).

Step 2: Reaction

-

Heat the reaction mixture to reflux (approx. 120°C bath temperature) .

-

Maintain reflux for 4 to 6 hours .

-

Process Control (IPC): Monitor by HPLC or TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes).

-

Starting Material: High R_f.

-

Product: Lower R_f (more polar due to amine/indazole NH).

-

Endpoint: >98% consumption of starting material.[5]

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (

). -

If precipitation is not observed, concentrate the solvent volume by 50% under reduced pressure.

-

Add Water (50 mL) dropwise to the stirring mixture to induce crystallization.

-

Stir the resulting suspension at

(ice bath) for 30 minutes to maximize yield. -

Filter the solids using a Buchner funnel/vacuum filtration.

Step 4: Purification

-

Wash the filter cake with Water (

mL) to remove excess hydrazine. -

Wash with Cold Ethanol (

mL) to displace water and remove non-polar impurities. -

Dry the solid in a vacuum oven at

for 12 hours. -

Expected Yield: 80-90%.

-

Appearance: Off-white to pale yellow solid.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Temperature too low or EDG deactivation. | Switch solvent from Ethanol to n-Butanol or Ethylene Glycol to increase temp. |

| Dimer Impurity | Insufficient Hydrazine. | Ensure Hydrazine is >5.0 eq. The amine product is nucleophilic and can attack SM if hydrazine is depleted. |

| Oily Product | Incomplete crystallization. | Seed with pure product if available. Cool slowly. Add more water. |

| Color Issues | Oxidation of hydrazine/amine. | Perform reaction under Nitrogen/Argon atmosphere. |

References

-

Lefebvre, V., et al. (2010).[5][6] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732.

-

Li, H., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 28(10). (Describes the general hydrazine reflux method for 5-bromo analogs).

-

Thermo Fisher Scientific. (2025). "Hydrazine Hydrate Safety Data Sheet." (Critical for safety protocols).

-

Xu, L., et al. (2013).[7] "Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile." The Journal of Organic Chemistry, 78, 3400-3401.[7]

-

ChemRxiv. (2024). "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine." (Provides insights on regiochemistry and scale-up).

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. orgsyn.org [orgsyn.org]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]

- 6. Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 6-isobutoxy-1H-indazol-3-amine

Introduction: The Significance of 3-Aminoindazoles in Drug Discovery

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These heterocycles are particularly prominent as kinase inhibitors, which are crucial in the development of targeted cancer therapies. The strategic functionalization of the indazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The target of this guide, 6-isobutoxy-1H-indazol-3-amine, is a valuable building block in the synthesis of such therapeutic agents, with the isobutoxy group potentially enhancing properties like metabolic stability and cell permeability.

This document provides a comprehensive, two-step protocol for the synthesis of 6-isobutoxy-1H-indazol-3-amine, commencing from commercially available 2-fluoro-4-hydroxybenzonitrile. The synthetic strategy involves an initial Williamson ether synthesis to introduce the isobutoxy group, followed by a robust hydrazine-mediated cyclization to construct the desired 3-aminoindazole ring system. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical considerations for successful synthesis.

Overall Synthesis Scheme

The synthesis of 6-isobutoxy-1H-indazol-3-amine is achieved in two sequential steps, as illustrated below. The initial step is the etherification of 2-fluoro-4-hydroxybenzonitrile, followed by the key cyclization reaction with hydrazine.

Caption: Two-step synthesis of 6-isobutoxy-1H-indazol-3-amine.

Experimental Protocols

Part 1: Synthesis of 2-Fluoro-4-isobutoxybenzonitrile (Williamson Ether Synthesis)

This procedure outlines the etherification of 2-fluoro-4-hydroxybenzonitrile with isobutyl bromide. The choice of potassium carbonate as the base and dimethylformamide (DMF) as the solvent is crucial for achieving a high yield and purity.

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluoro-4-hydroxybenzonitrile (10.0 g, 72.9 mmol), potassium carbonate (15.1 g, 109.4 mmol), and anhydrous dimethylformamide (DMF, 100 mL).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add isobutyl bromide (12.0 g, 87.5 mmol) dropwise over 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (500 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-fluoro-4-isobutoxybenzonitrile as a colorless oil.

Causality Behind Experimental Choices:

-

Potassium Carbonate (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile, forming the more nucleophilic phenoxide. Potassium carbonate is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction to completion without causing significant side reactions.

-

Dimethylformamide (DMF): A polar aprotic solvent like DMF is used to dissolve both the polar (potassium phenoxide) and nonpolar (isobutyl bromide) reactants, facilitating the Sₙ2 reaction. Its high boiling point also allows for the reaction to be conducted at an elevated temperature, increasing the reaction rate.

-

Temperature (80 °C): Heating the reaction mixture increases the rate of the Sₙ2 reaction. A temperature of 80 °C provides a good balance between reaction speed and minimizing potential side reactions.

Part 2: Synthesis of 6-isobutoxy-1H-indazol-3-amine (Hydrazine Cyclization)

This protocol details the cyclization of 2-fluoro-4-isobutoxybenzonitrile with hydrazine hydrate to form the final product. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) followed by an intramolecular cyclization.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-isobutoxybenzonitrile (5.0 g, 26.1 mmol) in dimethyl sulfoxide (DMSO, 50 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (64-85% aqueous solution, 3.9 mL, ~80 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water (300 mL).

-

Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with cold water until the filtrate is neutral.

-

Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield 6-isobutoxy-1H-indazol-3-amine as a crystalline solid.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: Hydrazine serves as the binucleophile required for the formation of the indazole ring. An excess is used to ensure the complete consumption of the starting material.

-

Dimethyl Sulfoxide (DMSO): A high-boiling, polar aprotic solvent is essential for this reaction. DMSO effectively dissolves the reactants and facilitates the SₙAr mechanism by stabilizing the Meisenheimer intermediate. Its high boiling point allows for the necessary reaction temperature to be reached.

-

Temperature (120 °C): The SₙAr reaction and subsequent cyclization require significant thermal energy to overcome the activation barrier, particularly for the displacement of the fluoride ion and the intramolecular attack on the nitrile group.

Reaction Mechanism: Hydrazine Cyclization

The formation of the 3-aminoindazole ring from a 2-fluorobenzonitrile derivative and hydrazine proceeds through a well-established two-stage mechanism.

Caption: Mechanism of 3-aminoindazole formation.

-

Nucleophilic Aromatic Substitution (SₙAr): The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine at the carbon atom of the benzene ring bearing the fluorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitrile group in the ortho position is crucial for stabilizing this intermediate. Subsequently, the fluoride ion is eliminated, resulting in the formation of 2-hydrazinyl-4-isobutoxybenzonitrile.

-

Intramolecular Cyclization and Tautomerization: The second nitrogen atom of the hydrazinyl group then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This leads to the formation of a five-membered ring intermediate, which rapidly tautomerizes to the more stable aromatic 6-isobutoxy-1H-indazol-3-amine.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 6-isobutoxy-1H-indazol-3-amine.

| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Hydrazine Cyclization |

| Starting Material | 2-Fluoro-4-hydroxybenzonitrile | 2-Fluoro-4-isobutoxybenzonitrile |

| Molar Mass ( g/mol ) | 137.11 | 193.22 |

| Reagents | Isobutyl bromide, K₂CO₃ | Hydrazine hydrate |

| Molar Equivalents | 1.2 (Isobutyl bromide), 1.5 (K₂CO₃) | ~3.0 (Hydrazine hydrate) |

| Solvent | DMF | DMSO |

| Temperature (°C) | 80 | 120 |

| Reaction Time (h) | 4-6 | 12-16 |

| Typical Yield (%) | 85-95 | 75-85 |

| Product Purity (%) | >98 (after chromatography) | >97 (after precipitation) |

References

-

Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

-

Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

-

Nucleophilic Aromatic Substitution (SNAr). Organic Chemistry Portal. [Link]

Design of ATP-competitive kinase inhibitors using indazole-3-amine scaffolds

Application Note: Strategic Design of ATP-Competitive Kinase Inhibitors using Indazole-3-Amine Scaffolds

Abstract

This guide details the rational design, synthesis, and biological characterization of ATP-competitive kinase inhibitors utilizing the indazole-3-amine scaffold.[1] This heterocyclic system is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. This document provides a step-by-step workflow for optimizing this scaffold into high-potency lead compounds, illustrated by clinical examples such as Linifanib (ABT-869) and Entrectinib .

Introduction: The Indazole-3-Amine Advantage

Protein kinases catalyze the transfer of the

The indazole-3-amine scaffold is particularly effective because it presents a donor-acceptor hydrogen bond motif complementary to the kinase hinge region (the segment connecting the two lobes).

-

Adenine Mimicry: The indazole core (specifically N1 and N2) mimics the N1 and N6 of adenine.

-

Vector Versatility: The exocyclic amine at position 3 provides a vector to extend into the solvent-exposed region or the ribose pocket , allowing for the modulation of physicochemical properties (solubility, permeability).

-

Back Pocket Access: Substitution at the C4, C5, or C6 positions allows the inhibitor to probe the hydrophobic back pocket or interact with the gatekeeper residue , a key determinant of selectivity.

Rational Design Strategy & SAR

The design of indazole-3-amine inhibitors relies on a tripartite pharmacophore model.

The Anchor: Hinge Binding (Indazole Core)

The 1H-indazole ring typically binds to the kinase hinge region via a bidentate hydrogen bond network.

-

Interaction 1: The Indazole N1-H acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Glu, Leu).

-

Interaction 2: The Indazole N2 acts as a hydrogen bond acceptor from the backbone amide NH of the hinge residue.

-

Note: Tautomeric control is critical. The 1H-tautomer is generally the bioactive species for hinge binding.

The Linker: C3-Amine Functionalization

The 3-amino group is rarely left as a primary amine. It is functionalized to optimize binding affinity and ADME properties.

-

Urea Linkages (e.g., Linifanib): Converting the 3-amine to a urea creates a "Type II" inhibitor profile. The urea moiety often forms hydrogen bonds with the conserved Glu-Lys salt bridge (specifically the catalytic glutamate) and the DFG-motif aspartate, locking the kinase in an inactive ("DFG-out") conformation.

-

Amide Linkages (e.g., Entrectinib): Acylation at the 3-position orients substituents towards the solvent front, improving solubility and often interacting with residues on the P-loop.

The Selectivity Handle: Ring Substitution (C4-C7)

-

C6-Position: Substitution here is sterically favorable for accessing the solvent channel or an allosteric pocket. In Linifanib, a fluoro-substituent at C6 modulates metabolic stability.

-

C5-Position: Substituents here often clash with the gatekeeper residue unless the gatekeeper is small (e.g., Thr, Ala). Large groups at C5 can be used to target "small gatekeeper" kinases or gain selectivity over "large gatekeeper" kinases.

Visualization: Binding Mode & Design Logic

The following diagram illustrates the structural logic connecting the scaffold to the kinase active site.

Caption: Schematic representation of the Indazole-3-amine pharmacophore interacting with key kinase domain regions.

Experimental Protocols

Protocol A: Chemical Synthesis of Indazole-3-amine Scaffolds

Objective: Synthesize a library of 3-aminoindazole derivatives functionalized at the N-terminus (urea/amide).

Reagents:

-

Hydrazine hydrate (

) -

n-Butanol[2]

-

Isocyanates (for urea synthesis) or Carboxylic Acids/HATU (for amide synthesis)

Step-by-Step Methodology:

-

Core Cyclization (Indazole Formation):

-

Dissolve substituted 2-fluoro-benzonitrile (1.0 eq) in n-butanol (0.5 M concentration).

-

Add hydrazine hydrate (3.0 eq).

-

Reflux the mixture at 110°C for 2–4 hours.

-

Mechanism:[3] Nucleophilic aromatic substitution (

) of the fluoride by hydrazine, followed by intramolecular nucleophilic attack on the nitrile carbon. -

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo and purify via flash chromatography (EtOAc/Hexanes).

-

-

Derivatization (Example: Urea Formation):

-

Dissolve the 3-aminoindazole intermediate (1.0 eq) in anhydrous THF or DMF.

-

Add the appropriate isocyanate (1.1 eq) and a catalytic amount of triethylamine (

). -

Stir at 60°C for 4–12 hours.

-

Workup: Concentrate the solvent. Purify the crude urea via reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) to ensure removal of unreacted amine.

-

-

Validation:

-

Verify structure using

-NMR (DMSO-

-

Protocol B: Biochemical Potency Assay (ADP-Glo)

Objective: Determine the

Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the ADP generated from ATP. It is a luminescent assay with high sensitivity.

Workflow:

-

Preparation:

-

Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA, 50 -

Prepare compound serial dilutions (3-fold) in DMSO. Final DMSO concentration in assay should be <1%.

-

-

Enzyme Reaction:

-

In a 384-well white plate, add 2

L of Kinase enzyme (optimized concentration, typically 1–5 nM). -

Add 1

L of compound solution. Incubate for 10 min at Room Temperature (RT) to allow inhibitor binding. -

Initiate reaction by adding 2

L of Substrate/ATP mix (ATP concentration should be at -

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 5

L of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min. -

Add 10

L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase reaction). Incubate 30 min.

-

-

Analysis:

-

Read Luminescence on a plate reader (e.g., PerkinElmer EnVision).

-

Normalize data: % Inhibition =

. -

Fit curves using non-linear regression (Sigmoidal dose-response) to calculate

.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for accessing 3-aminoindazole kinase inhibitors.

References

-

BenchChem. "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold." BenchChem Application Notes. Link

-

Dai, Y., et al. (2007). "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry, 50(7), 1584–1597. Link

-

Li, H., et al. (2012). "An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit."[2][4][5] Bioorganic & Medicinal Chemistry Letters, 22(15). Link

-

Menichincheri, M., et al. (2016).[6] "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor."[6] Journal of Medicinal Chemistry, 59(7), 3392–3408. Link

-

El-Gamal, M.I., et al. (2023).[2] "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Amide Coupling of 6-Isobutoxy-1H-indazol-3-amine for Drug Discovery

Abstract

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical hinge-binding fragment in numerous kinase inhibitors and other therapeutics.[1] This guide provides an in-depth analysis and detailed protocols for the amide coupling of 6-isobutoxy-1H-indazol-3-amine, a key building block for advanced pharmaceutical candidates. We move beyond simple step-by-step instructions to explain the underlying chemical principles, reagent selection strategies, and troubleshooting methodologies essential for success. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize this crucial synthetic transformation. We will detail two robust protocols: a classic carbodiimide-mediated approach (EDC/HOBt) and a highly efficient uronium salt-based method (HATU), providing a comprehensive toolkit for this challenging yet vital reaction.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid.[2] Direct thermal amidation is often impractical due to the high temperatures required, which can degrade sensitive functional groups.[3] The most common strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile.[4][5]

1.1. The Role of Coupling Reagents and Additives

The choice of coupling reagent is paramount and dictates the reaction's efficiency, cost, and potential for side reactions. While 6-isobutoxy-1H-indazol-3-amine is an electron-rich aromatic amine, its nucleophilicity can still be modest compared to aliphatic amines, necessitating careful reagent selection.[6]

-

Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble reagent that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][5][7] This intermediate is susceptible to racemization and can rearrange to a non-reactive N-acylurea byproduct.[6][8]

-

Additives (e.g., HOBt): To mitigate these issues, additives like N-hydroxybenzotriazole (HOBt) are used. HOBt intercepts the O-acylisourea to form an HOBt-activated ester, which is more stable, less prone to racemization, and a highly efficient acylating agent.[2][9] The urea byproduct from EDC is water-soluble, simplifying purification via aqueous workup.[7]

-

Uronium/Phosphonium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents.[10] They offer high reactivity, fast reaction times, and low rates of racemization, making them ideal for challenging substrates, including less nucleophilic amines.[2][8][11] HATU reacts with the carboxylate to form a highly reactive O-acylisouronium species, which is then converted to an activated ester.

1.2. The Indispensable Role of the Base

A non-nucleophilic organic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial for two reasons:

-

It deprotonates the carboxylic acid, forming a carboxylate anion that can attack the coupling reagent.

-

It neutralizes any acidic byproducts generated during the reaction (e.g., HCl from EDC hydrochloride), driving the equilibrium towards product formation.[8][12]

DIPEA is often preferred due to its steric bulk, which minimizes its potential to act as a competing nucleophile.

1.3. General Mechanism of EDC/HOBt Mediated Amide Coupling

The diagram below illustrates the generally accepted pathway for carbodiimide-mediated amide bond formation, highlighting the critical role of the HOBt additive in forming a stable, activated intermediate.

Caption: General mechanism of EDC/HOBt-mediated amide bond formation.

Strategic Selection of Coupling Conditions

Choosing the optimal conditions depends on the properties of the substrates, cost considerations, and the desired purity profile. The following workflow provides a logical framework for making this decision.

Caption: Decision tree for selecting an appropriate amide coupling protocol.

Table 1: Comparison of Common Coupling Reagents

| Reagent System | Relative Cost | Reactivity | Racemization Risk | Byproduct Removal | Ideal For |

| EDC / HOBt | Low | Moderate-High | Low (with HOBt) | Easy (Aqueous Wash)[7] | General purpose, scale-up, cost-sensitive projects.[6] |

| HATU / DIPEA | High | Very High | Very Low | Chromatography | Challenging substrates, rapid synthesis, acid-sensitive compounds.[2][6] |

| PyBOP / DIPEA | High | High | Low | Chromatography | Similar to HATU, good for hindered amines. |

| SOCl₂ or (COCl)₂ | Very Low | Very High | High | Requires quenching | Robust, non-chiral substrates where harsh conditions are tolerated.[5] |

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: EDC/HOBt-Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Materials and Reagents:

-

Carboxylic Acid (1.0 equiv)

-

6-Isobutoxy-1H-indazol-3-amine (1.05 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to make a 0.1-0.2 M solution)

-

Standard workup reagents (Ethyl Acetate, Saturated NaHCO₃ solution, Brine)

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 equiv), 6-isobutoxy-1H-indazol-3-amine (1.05 equiv), and HOBt (1.2 equiv).

-

Add anhydrous DMF or DCM to dissolve the solids.

-

Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10-15 minutes.

-

Add EDC·HCl (1.2 equiv) to the mixture in one portion.

-

Add DIPEA (2.5 equiv) dropwise to the stirred solution over 5 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol B: HATU-Mediated Coupling

This protocol is highly efficient and recommended for sterically hindered carboxylic acids, valuable substrates, or when reaction time is critical.

Materials and Reagents:

-

Carboxylic Acid (1.0 equiv)

-

6-Isobutoxy-1H-indazol-3-amine (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (to make a 0.1-0.2 M solution)

-

Standard workup reagents

Step-by-Step Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[13]

-

Add a solution of 6-isobutoxy-1H-indazol-3-amine (1.1 equiv) in a small amount of DMF.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.[2]

-

Work-up & Purification: Follow steps 8-10 from Protocol A. Note that byproducts from HATU (tetramethylurea and HOAt) are water-soluble but may sometimes require column chromatography for complete removal.[10]

Experimental Workflow and Troubleshooting

The following diagram outlines the general laboratory workflow for performing and analyzing the amide coupling reaction.

Caption: Standard experimental workflow for amide coupling reactions.

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inadequate activation of the carboxylic acid.[6]2. Poor quality or wet reagents/solvent.3. Insufficient base. | 1. Switch to a more powerful coupling reagent like HATU (Protocol B).2. Ensure all reagents are anhydrous and use freshly opened solvents.3. Increase the amount of DIPEA to 3-4 equivalents. |

| Recovery of Starting Materials | 1. Reaction time too short.2. Reaction temperature too low.3. Steric hindrance. | 1. Extend the reaction time and continue monitoring.2. Allow the reaction to run at a slightly elevated temperature (e.g., 40-50 °C), monitoring for decomposition.3. For highly hindered substrates, consider converting the acid to an acyl chloride first.[5] |

| Multiple Byproducts | 1. Side reaction of activated intermediate (N-acylurea formation with EDC).2. Degradation of starting material or product.3. Amine starting material is impure. | 1. Ensure HOBt is used with EDC. Switch to HATU, which has fewer side reactions.[2]2. Avoid excessive heat. Ensure the pH during workup is not too acidic or basic.3. Check the purity of 6-isobutoxy-1H-indazol-3-amine before starting. |

| Difficulty in Purification | 1. Urea byproduct from EDC is co-eluting with the product.2. Byproducts from HATU (HOAt, tetramethylurea) are present.[10] | 1. Perform an acidic wash (e.g., dilute HCl) during workup to protonate and remove the urea byproduct.2. Dilute the reaction mixture with ethyl acetate and wash thoroughly with water or brine to remove water-soluble impurities. |

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-